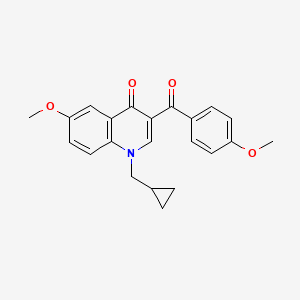
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one, commonly referred to as CPM-MMB-1, is a synthetic quinoline derivative with a wide range of applications in the scientific research and laboratory fields. It has been studied extensively for its biochemical and physiological effects and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CPM-MMB-1 has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies of cell signaling pathways, gene expression, metabolic pathways, and enzyme activity. It has also been used in studies of drug targets and drug-drug interactions. In addition, CPM-MMB-1 has been used in studies of the effects of various compounds on the cardiovascular system, respiratory system, and nervous system.
Wirkmechanismus
The exact mechanism of action of CPM-MMB-1 is still not fully understood. However, it is believed that CPM-MMB-1 binds to certain proteins and enzymes in the body, modulating their activity and thereby affecting the biochemical and physiological processes they are involved in. It is also believed that CPM-MMB-1 may interact with certain receptors in the body, affecting their activity and thus influencing the activity of the cells they are connected to.
Biochemical and Physiological Effects
CPM-MMB-1 has been shown to have a wide range of biochemical and physiological effects. In studies of cell signaling pathways, CPM-MMB-1 has been shown to modulate the activity of certain proteins and enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of gene expression, CPM-MMB-1 has been shown to modulate the activity of certain transcription factors, resulting in changes in gene expression. In studies of metabolic pathways, CPM-MMB-1 has been shown to modulate the activity of certain enzymes involved in the pathways, resulting in changes in the pathways’ activity. In studies of drug targets and drug-drug interactions, CPM-MMB-1 has been shown to modulate the activity of certain receptors, resulting in changes in the activity of the drugs they are connected to.
Vorteile Und Einschränkungen Für Laborexperimente
CPM-MMB-1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic and does not have any known side effects. However, CPM-MMB-1 is not suitable for use in humans or animals, and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on CPM-MMB-1. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore its potential use in the treatment of various diseases and conditions. Other potential future directions for research include studies of its potential use in the diagnosis and treatment of cancer, as well as its potential use in the development of new drugs and therapies.
Synthesemethoden
CPM-MMB-1 is synthesized through a series of steps starting with the reaction of 1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinoline (CPM-MB) with potassium tert-butoxide. This reaction results in the formation of a quinoline derivative, which is then reacted with acetic anhydride to form CPM-MMB-1. The reaction can be summarized as follows:
CPM-MB + Kt-Bu → CPM-MMB-1 + Ac2O
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-3-(4-methoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-16-7-5-15(6-8-16)21(24)19-13-23(12-14-3-4-14)20-10-9-17(27-2)11-18(20)22(19)25/h5-11,13-14H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONOTXGWNXUOFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462958.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![6-acetyl-2-{[(2Z)-3-carbamothioyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B6463019.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6463035.png)
![1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B6463043.png)